molecular formula C10H7Cl2N3O2 B2405826 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole CAS No. 1003011-48-0

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Cat. No. B2405826
CAS RN: 1003011-48-0
M. Wt: 272.09
InChI Key: IYWRZKLNKGRWRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of the parent systems with a halogenated benzyl compound . For instance, a series of azoles and aminoazoles with a 3,4-dichlorobenzyl moiety attached to a ring nitrogen atom was synthesized via reaction of the parent systems with 3,4-dichlorobenzyl chloride .


Molecular Structure Analysis

The molecular structure of “1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole” can be inferred from its name. It likely contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “3,4-dichlorobenzyl” moiety suggests the presence of a benzyl group (a benzene ring attached to a methylene group) that is substituted with two chlorine atoms at the 3 and 4 positions .

Safety and Hazards

The safety data sheet for a similar compound, 1-(3,4-Dichlorobenzyl)piperazine, indicates that it causes skin irritation, serious eye damage, and may cause respiratory irritation. It is advised to avoid breathing its dust, mist, or vapors, and to use personal protective equipment when handling it .

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dichlorobenzyl chloride, have been used in the synthesis of key intermediates for various drugs

Mode of Action

Compounds with similar structures, such as pyridazinone herbicides, have been found to interfere with chloroplast development . This suggests that 1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to affect carotenoid biosynthesis . This could potentially lead to downstream effects such as changes in pigment production and photoprotection mechanisms in cells.

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-3-nitropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-8-2-1-7(5-9(8)12)6-14-4-3-10(13-14)15(16)17/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYWRZKLNKGRWRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dichlorobenzyl)-3-nitro-1H-pyrazole

Synthesis routes and methods

Procedure details

To a solution of 3-nitro-1H-pyrazole (prepared in example 3, 200 mg, 1.77 mmol) in anhydrous N,N-dimethylformamide (2 mL), a 60% dispersion of sodium hydride in mineral oil (92 mg, 2.30 mmol) was added while stirring under nitrogen. After the effervescence ceased and the mixture was stirred for additional 20 min, 3,4-dichlorobenzylbromide (550 mg, 2.30 mmol) was added. The mixture was continued to stir under nitrogen for an additional 2 h. The solvent was removed in vacuo and purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 40 g; 2% methanol/methylene chloride to 5% methanol/methylene chloride) afforded 1-(3,4-dichloro-benzyl)-3-nitro-1H-pyrazole (369 mg, 77%) as a white solid: H1-NMR (400 MHz, CDCl3) δ: 5.32 (2H, s), 6.92 (1H, d, J=2.3 Hz), 7.12 (1H, m), 7.36 (1H, d, J=2.2 Hz), 7.44 (2H, m).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
550 mg
Type
reactant
Reaction Step Two

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